![molecular formula C13H7BrFNO B596219 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine CAS No. 1215106-68-5](/img/structure/B596219.png)

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine

Vue d'ensemble

Description

“5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H7BrFNO . It is used for research and development purposes .

Synthesis Analysis

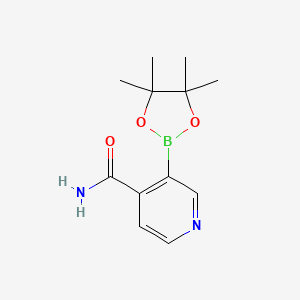

The synthesis of this compound involves a reaction of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (200 mg, 0.685 mmol), 4-methyl-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoic acid (269 mg, 1.027 mmol), Pd(Ph3P)4 (158 mg, 0.137 mmol) in 1,4-dioxane (5.7 mL) and Water (1.1 mL). The mixture is heated to 90°C overnight .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is complex, and its analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound can undergo various reactions depending on the conditions. For instance, it can participate in Suzuki coupling reactions .Applications De Recherche Scientifique

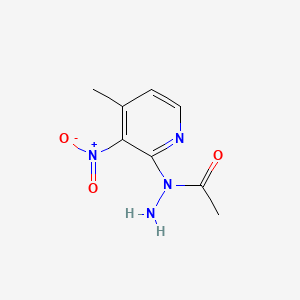

Synthesis of Melatonin Analogues

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has been used in the synthesis of melatonin analogues. These compounds are synthesized through a palladium-catalyzed reaction, indicating its utility in creating complex molecular structures useful in medicinal chemistry (Poel, Guillaumet, & Viaud-Massuard, 2002).

Intermediate for Biologically Active Compounds

It serves as an important intermediate in the synthesis of various biologically active compounds. This process typically involves multiple steps including nitration, chlorination, and condensation, highlighting its role in the creation of complex biological molecules (Wang et al., 2016).

Development of Antimicrobial Agents

Studies have explored its use in the development of antimicrobial agents. Specifically, its derivatives have been studied for their spectroscopic characteristics and antimicrobial activities, showcasing its potential in pharmaceutical research (Vural & Kara, 2017).

Application in Antitumor Drug Synthesis

It has applications in the synthesis of antitumor intermediates, such as in the production of 5-fluorouridine, a precursor to widely used antitumor drugs. This emphasizes its role in the creation of vital medical treatments (Tang et al., 2010).

Synthesis of Diverse Heterocyclic Compounds

The compound is also integral in synthesizing a range of heterocyclic compounds. Its reactivity and structural properties make it a valuable component in the creation of various complex organic molecules (Gribble & Saulnier, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTRDFJSZNXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)